2-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a nitrobenzoate group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of nitric acid and sulfuric acid.
Acylation: Formation of the acetamido group through a Friedel-Crafts acylation reaction.
Amination: Introduction of the amino group by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression and cellular functions.
Modulating Receptors: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylamine: Shares the amino group but lacks the nitrobenzoate moiety.
4-Nitrobenzoic Acid: Contains the nitrobenzoate group but lacks the substituted phenyl ring.
Acetanilide: Contains the acetamido group but lacks the nitrobenzoate and substituted phenyl ring.
Uniqueness
2-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C23H20N4O5 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[2-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H20N4O5/c1-16-6-10-19(11-7-16)24-15-22(28)26-25-14-18-4-2-3-5-21(18)32-23(29)17-8-12-20(13-9-17)27(30)31/h2-14,24H,15H2,1H3,(H,26,28)/b25-14+ |
InChI Key |
SFPPCRIRTMXIMO-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.